Cyclobutaneacetic acid, 2-acetyl-
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Overview
Description
Cyclobutaneacetic acid, 2-acetyl-(9CI) is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclobutane, a four-membered ring structure, and contains both acetic acid and acetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneacetic acid, 2-acetyl-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of Cyclobutaneacetic acid, 2-acetyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutaneacetic acid, 2-acetyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutaneacetic acid derivatives.
Reduction: Formation of cyclobutaneacetic alcohol derivatives.
Substitution: Formation of various substituted cyclobutaneacetic acid derivatives.
Scientific Research Applications
Cyclobutaneacetic acid, 2-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutaneacetic acid, 2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Cyclobutanone: Contains a ketone group instead of the acetic acid and acetyl groups.
Acetylcyclobutane: Contains an acetyl group but lacks the acetic acid functionality.
Uniqueness
Cyclobutaneacetic acid, 2-acetyl-(9CI) is unique due to the presence of both acetic acid and acetyl functional groups, which confer distinct chemical reactivity and potential applications. Its cyclobutane ring structure also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-3-2-6(7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
NVMWBNQWXAOQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC1CC(=O)O |
Origin of Product |
United States |
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